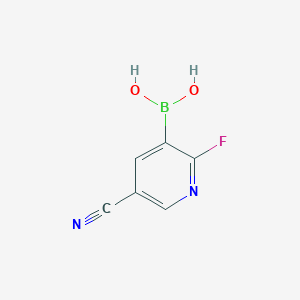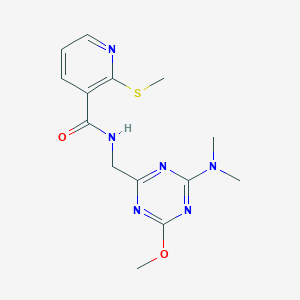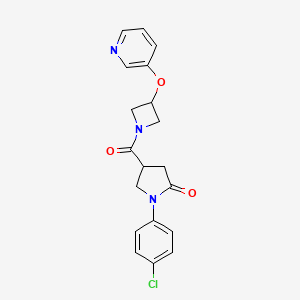![molecular formula C29H28N4O6S B2867614 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 689756-97-6](/img/structure/B2867614.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Molecular Structure Analysis
The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of similar compounds have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set . The detailed interpretations of the vibrational spectra have been carried out with the aid of VEDA 4 program .Chemical Reactions Analysis
The various intramolecular interactions of similar compounds have been exposed by natural bond orbital analysis . The FT-IR and FT-Raman spectra of the title molecule have been recorded and analyzed . Blue-shifting of the C-H wavenumber along with a decrease in the C-H bond length attribute for the formation of the C-H…O hydrogen bonding provide evidence for a charge transfer interaction .Applications De Recherche Scientifique
Allelochemical Transformation Products
Research on benzoxazolinone and benzoxazinone allelochemicals, which share structural motifs with the compound , focuses on their microbial transformation in soil environments. These transformations are crucial for exploiting the allelopathic properties of crops like wheat, rye, and maize to suppress weeds and soil-borne diseases. Compounds such as aminophenoxazinones, malonamic acids, and acetamides are identified as key transformation products, highlighting the importance of understanding these chemical processes for agricultural applications (Fomsgaard, Mortensen, & Carlsen, 2004).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which resemble the core structure of the compound , have been synthesized and evaluated for their in vitro antitumor activity. These studies demonstrate the potential of certain derivatives to exhibit broad-spectrum antitumor activity, highlighting the value of structural modifications in developing effective anticancer agents (Al-Suwaidan et al., 2016).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents explore the therapeutic potential of quinazoline derivatives. Studies on such compounds reveal their effectiveness against various bacterial and fungal strains, underscoring their importance in addressing antibiotic resistance (Desai, Shihora, & Moradia, 2007).
Herbicidal Activities
Investigations into novel triazolinone derivatives, designed as Protox inhibitors, provide insights into herbicidal activities. These studies aim to develop post-emergent herbicides for broadleaf weed control in rice fields, showcasing the agricultural implications of chemical compounds with specific functionalities (Luo et al., 2008).
Mécanisme D'action
The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of the energy gap indicates electron transfer within the molecule . Moreover, molecular docking studies revealed the possible binding of similar compounds to different antimicrobial target proteins .
Propriétés
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6S/c1-36-22-6-3-20(4-7-22)30-27(34)17-40-29-31-24-8-5-21(32-10-12-37-13-11-32)15-23(24)28(35)33(29)16-19-2-9-25-26(14-19)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMKJAUXNXFNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2867531.png)

![ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate](/img/structure/B2867533.png)


![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867541.png)
![8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B2867545.png)

![3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2867549.png)
![Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2867550.png)
![3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2867551.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2867553.png)